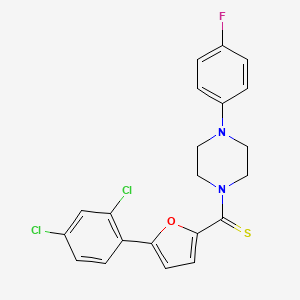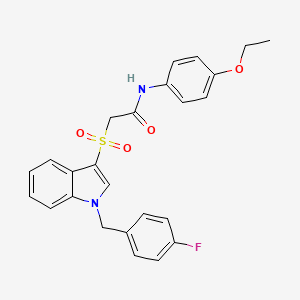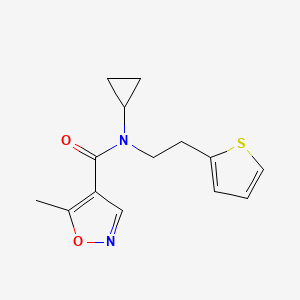
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring and the piperazine ring in separate steps, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The thione group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The furan and piperazine rings are likely to be planar, while the dichlorophenyl and fluorophenyl groups could add some three-dimensionality to the structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar thione group could make the compound more soluble in polar solvents .科学的研究の応用
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan rings. For instance, nitrofurantoin analogues, including those with a furan scaffold, have been evaluated against gram-positive and gram-negative bacteria. Notably, some synthesized derivatives exhibited antibacterial activity against Staphylococcus aureus and Streptococcus faecium .
Antitubercular Properties
Given the global challenge of tuberculosis, novel antitubercular agents are urgently needed. The fusion of furan and piperazine motifs in our compound may offer promising leads. Researchers could investigate its potential against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) to assess its in vitro antitubercular activity .
HIV-1 Inhibition
Indole derivatives, which share some structural features with furans, have shown promise as HIV-1 inhibitors. While our compound is not an indole, its unique combination of furan and piperazine elements might be explored for anti-HIV-1 activity. Researchers could synthesize analogs and evaluate their effectiveness against the virus .
Other Therapeutic Applications
Beyond antibacterial and antiviral properties, furan-containing compounds have demonstrated diverse therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, and anticancer effects. Our compound’s specific structure warrants investigation in these areas .
Pharmacokinetics and Toxicity
Investigating the pharmacokinetic profile and potential toxicity of our compound is crucial. Researchers should assess its absorption, distribution, metabolism, excretion, and potential adverse effects.
作用機序
Target of Action
Similar compounds have been found to exhibit antiproliferative activities against a variety of cancer cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to exhibit high chemical reactivity , which could potentially influence their interaction with cellular targets.
Biochemical Pathways
Given its potential antiproliferative activity , it may be inferred that the compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2OS/c22-14-1-6-17(18(23)13-14)19-7-8-20(27-19)21(28)26-11-9-25(10-12-26)16-4-2-15(24)3-5-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATPEKBZPWEWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)

![2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2785688.png)
![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)

![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)
![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)
![5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2785698.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)


![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)
![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)